molecular formula C23H18BrN5O B2592361 3-(3-BROMOPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866870-60-2

3-(3-BROMOPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2592361
CAS No.: 866870-60-2
M. Wt: 460.335
InChI Key: AKGWNZZFDLZPJR-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a brominated aromatic ring at the 3-position and a 2-methoxybenzylamine substituent at the 5-position.

Key structural features:

  • Triazoloquinazoline core: Provides rigidity and planar geometry, facilitating interactions with biological targets.
  • 3-Bromophenyl group: Enhances lipophilicity and may influence binding affinity through halogen bonding.
  • 2-Methoxybenzylamine substituent: Introduces electron-donating effects and modulates solubility.

Properties

IUPAC Name

3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O/c1-30-20-12-5-2-7-16(20)14-25-22-18-10-3-4-11-19(18)29-23(26-22)21(27-28-29)15-8-6-9-17(24)13-15/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGWNZZFDLZPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMOPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenyl group: This step usually involves bromination reactions using bromine or other brominating agents.

    Attachment of the methoxyphenylmethyl group: This can be done through alkylation reactions using methoxyphenylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMOPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinazoline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-BROMOPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-BROMOPHENYL)-N-[(2-METHOXYPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally similar triazolopyrimidine and triazoloquinazoline derivatives, focusing on substituent effects and reported properties:

Compound Name Core Structure Substituents Key Properties/Activities Reference
3-(3-Bromophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 3-Bromophenyl; 5-(2-methoxybenzyl)amine Not explicitly reported (structural focus) N/A
N-(3-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (93) Triazolo[1,5-a]pyrimidine 3-Chlorophenyl; 5-methyl; 2-(methylamino)ethyl Antimalarial (Plasmodium falciparum IC₅₀: 0.12 µM)
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 3-(3,4-dimethylphenyl)sulfonyl; 5-(2-methoxy-5-methylphenyl)amine Enhanced solubility due to sulfonyl group
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Triazolo[1,5-a]quinazoline 3-Benzenesulfonyl; 5-(4-ethoxyphenyl)amine Potential kinase inhibition (structural analog)
1,2,3-Triazole-substituted quinazolinones (7a-h) Quinazolinone + triazole Varied aryl/alkyl groups at triazole and quinazolinone positions Broad-spectrum antimicrobial activity

Biological Activity

The compound 3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and pharmacological properties.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : 3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • Molecular Formula : C18H17BrN4O
  • Molar Mass : 373.26 g/mol

Structural Features

The compound features a quinazoline backbone fused with a triazole ring and substituted phenyl groups, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example, a study involving similar quinazoline-pyrimidine hybrids demonstrated significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer) with IC50 values ranging from 2.3μM2.3\,\mu M to 176.5μM176.5\,\mu M .

Case Study: Compound 6n

In a comparative analysis, compound 6n (a related structure) exhibited IC50 values of 5.9μM5.9\,\mu M, 2.3μM2.3\,\mu M, and 5.65μM5.65\,\mu M against A549, SW-480, and MCF-7 cell lines respectively. The results indicated that this compound could induce apoptosis in A549 cells in a dose-dependent manner and arrest the cell cycle at the S phase .

The mechanism underlying the anticancer activity of quinazoline derivatives often involves inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR plays a crucial role in tumorigenesis by promoting cell proliferation and metastasis . The binding affinity of these compounds to EGFR has been supported by molecular docking studies which suggest effective interaction with the receptor's active site.

Other Biological Activities

In addition to anticancer properties, quinazoline derivatives have been reported to possess various other pharmacological activities including:

  • Antimicrobial : Inhibition of bacterial growth.
  • Anti-inflammatory : Reduction of inflammatory responses.
  • Anticonvulsant : Potential in seizure control.

These activities are attributed to the structural diversity provided by different substituents on the quinazoline core.

Data Summary

The following table summarizes key findings related to the biological activity of 3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine and its analogs:

CompoundCell LineIC50 Value (µM)Mechanism
6nA5495.9EGFR Inhibition
6nSW-4802.3EGFR Inhibition
6nMCF-75.65EGFR Inhibition

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